Cas no 85030-56-4 (m-PEG4-Amine)

m-PEG4-Amine structure
m-PEG4-Amine structure
Nombre del producto:m-PEG4-Amine
Número CAS:85030-56-4
MF:C9H21NO4
Megavatios:207.2673432827
MDL:MFCD11041099
CID:727896
PubChem ID:253661955

m-PEG4-Amine Propiedades químicas y físicas

Nombre e identificación

    • 3,6,9,12-Tetraoxatridecan-1-amine
    • 3,6,9,12-Tetraoxatridecanamine
    • 2,5,8,11-tetraoxatridecane-13-amine
    • 2-(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)ETHANAMINE
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
    • 3,6,9,12-tetraoxatridecylamine
    • mPEG4-amine
    • mPEG4-NH2
    • Methyl-PEG4-Amine
    • m-PEG4-amine
    • m-dPEG4-amine
    • m-dPEG(R)4-amine
    • MEO-DPEG(4)-NH2
    • BIPG1582
    • DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • BCP11315
    • SY056493
    • M2501
    • 2,5,8,11-Tetraoxatridecan-13-amine (9CI)
    • 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • [2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • Triethylene glycol 2-aminoethyl methyl ether
    • m-PEG4-Amine
    • MDL: MFCD11041099
    • Renchi: 1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
    • Clave inchi: DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • Sonrisas: O(CCOCCOCCOCCN)C

Atributos calculados

  • Calidad precisa: 207.14705815 g/mol
  • Masa isotópica única: 207.14705815 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 11
  • Complejidad: 103
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.9
  • Xlogp3: -1.3
  • Peso molecular: 207.27

Propiedades experimentales

  • Denso: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 85°C/0.1mmHg(lit.)
  • Punto de inflamación: 116.2±16.8 ºC,
  • índice de refracción: 1.4440 to 1.4480
  • Disolución: Soluble (999 g/l) (25 º C),

m-PEG4-Amine Información de Seguridad

m-PEG4-Amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030154-5g
m-PEG4-Amine
85030-56-4 98%
5g
¥6551 2024-05-21
Chemenu
CM339085-5g
m-PEG4-Amine
85030-56-4 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1043484-1g
Methyl-PEG4-Amine
85030-56-4 98%
1g
$100 2024-06-07
Alichem
A449039287-1g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 95%
1g
$460.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2501-100mg
m-PEG4-Amine
85030-56-4 98.0%(GC)
100mg
¥590.0 2022-06-10
ChemScence
CS-W020954-1g
m-PEG4-Amine
85030-56-4 ≥97.0%
1g
$120.0 2022-04-26
ChemScence
CS-W020954-2500mg
m-PEG4-Amine
85030-56-4
2500mg
$245.0 2021-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
QBD10175-100MG
m-dPEG?4-amine
85030-56-4
100MG
¥1160.52 2022-02-23
Cooke Chemical
A7785912-100mg
2,5,8,11-tetraoxatridecane-13-amine
85030-56-4 98%
100mg
RMB 191.20 2025-02-21
abcr
AB259661-10 g
2,5,8,11-Tetraoxatridecan-13-amine; .
85030-56-4
10 g
€821.60 2023-07-20

m-PEG4-Amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referencia
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C → rt
2.1 Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
1.2 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referencia
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referencia
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Referencia
Tuneable Transient Thermogels Mediated by a pH- and Redox-Regulated Supramolecular Polymerization
Spitzer, Daniel; et al, Angewandte Chemie, 2017, 56(48), 15461-15465

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
2.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referencia
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referencia
Synthesis and Properties of Alternating Polypeptoids and Polyampholytes as Protein-Resistant Polymers
Tao, Yue; et al, Biomacromolecules, 2018, 19(3), 936-942

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Water
Referencia
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referencia
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, 75 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
2.2 Reagents: Water ;  overnight, 80 °C
Referencia
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  30 min, 0 °C
1.2 Solvents: Chloroform ;  0 °C; 2.5 h, rt; 10 h, rt → reflux; reflux → 0 °C
1.3 Solvents: Water
2.1 Solvents: Dimethylformamide ;  overnight, 110 °C
2.2 Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Referencia
Novel Glycosylated Naphthalimide-Based Activatable Fluorescent Probe: A Tool for the Assessment of Hexosaminidase Activity and Intracellular Hexosaminidase Imaging
Dong, Lili; et al, ACS Sensors, 2019, 4(5), 1222-1229

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referencia
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referencia
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
1.2 Reagents: Water ;  overnight, 80 °C
Referencia
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referencia
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referencia
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  90 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referencia
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydride ;  0 °C; rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Solvents: Dimethylformamide ;  90 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referencia
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referencia
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referencia
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Water ;  24 h, rt
Referencia
Nanowells on Silica Particles in Water Containing Long-Distance Porphyrin Heterodimers
Li, Guangtao; et al, Journal of the American Chemical Society, 2003, 125(35), 10693-10702

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Water
Referencia
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

m-PEG4-Amine Raw materials

m-PEG4-Amine Preparation Products

Clasificación relacionada

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85030-56-4)m-PEG4-Amine
A841058
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):260.0/1177.0